molecular formula C14H23NO2 B11944412 1-(Diethylamino)-3-(O-tolyloxy)-2-propanol CAS No. 5296-09-3

1-(Diethylamino)-3-(O-tolyloxy)-2-propanol

Katalognummer: B11944412
CAS-Nummer: 5296-09-3
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: WSKLHZQYDBVKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethylamino)-3-(O-tolyloxy)-2-propanol is an organic compound characterized by the presence of a diethylamino group, an O-tolyloxy group, and a propanol backbone

Vorbereitungsmethoden

The synthesis of 1-(Diethylamino)-3-(O-tolyloxy)-2-propanol typically involves the reaction of diethylamine with 3-(O-tolyloxy)-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(Diethylamino)-3-(O-tolyloxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Diethylamino)-3-(O-tolyloxy)-2-propanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Diethylamino)-3-(O-tolyloxy)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(Diethylamino)-3-(O-tolyloxy)-2-propanol can be compared with similar compounds such as:

    2-O-Tolyloxy-ethylamine: This compound shares the O-tolyloxy group but differs in the presence of an ethylamine group instead of a diethylamino group.

    2-Tolyloxirane: This compound contains a tolyloxy group but has an oxirane ring instead of a propanol backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5296-09-3

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

1-(diethylamino)-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C14H23NO2/c1-4-15(5-2)10-13(16)11-17-14-9-7-6-8-12(14)3/h6-9,13,16H,4-5,10-11H2,1-3H3

InChI-Schlüssel

WSKLHZQYDBVKLT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(COC1=CC=CC=C1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.